molecular formula C7H8FNO B14885849 (3-Fluoro-5-methylpyridin-2-yl)methanol

(3-Fluoro-5-methylpyridin-2-yl)methanol

Cat. No.: B14885849
M. Wt: 141.14 g/mol
InChI Key: XFUYIEPRKMQLSR-UHFFFAOYSA-N
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Description

(3-Fluoro-5-methylpyridin-2-yl)methanol is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a hydroxyl group attached to a pyridine ring. These features make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-methylpyridin-2-yl)methanol typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps such as halogenation, methylation, and subsequent reduction to introduce the hydroxyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorinated aldehydes, carboxylic acids, amines, and substituted pyridine derivatives .

Scientific Research Applications

(3-Fluoro-5-methylpyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can modulate biological pathways and result in desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-3-methylpyridin-2-yl)methanol
  • (5-Fluoropyridin-2-yl)methanol
  • (3,6-Difluoro-2-methoxypyridine)

Uniqueness

(3-Fluoro-5-methylpyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxyl group allows for versatile chemical modifications and applications .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

(3-fluoro-5-methylpyridin-2-yl)methanol

InChI

InChI=1S/C7H8FNO/c1-5-2-6(8)7(4-10)9-3-5/h2-3,10H,4H2,1H3

InChI Key

XFUYIEPRKMQLSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CO)F

Origin of Product

United States

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